2-[[2-[(2-Amino-3-methylbutanoyl)amino]-3-methylbutanoyl]amino]-3-methylbutanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-[(2-Amino-3-methylbutanoyl)amino]-3-methylbutanoyl]amino]-3-methylbutanoic acid typically involves the stepwise coupling of valine residues. One common method is the use of N-carboxyanhydrides (NCA) of valine in a heterogeneous system of acetonitrile and water. The process involves the sequential addition of valine NCA to a solution containing the sodium salt of valine and sodium carbonate at low temperatures, followed by the removal of protecting groups .
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides. SPPS involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin, followed by cleavage and purification .
Chemical Reactions Analysis
Types of Reactions
2-[[2-[(2-Amino-3-methylbutanoyl)amino]-3-methylbutanoyl]amino]-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oximes or nitriles.
Reduction: The peptide bonds can be reduced to form amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted peptides or amides.
Scientific Research Applications
2-[[2-[(2-Amino-3-methylbutanoyl)amino]-3-methylbutanoyl]amino]-3-methylbutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and conformational analysis.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic applications, including as a building block for peptide-based drugs.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques
Mechanism of Action
The mechanism of action of 2-[[2-[(2-Amino-3-methylbutanoyl)amino]-3-methylbutanoyl]amino]-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The tripeptide structure allows it to mimic natural substrates or inhibitors, thereby modulating biological pathways. The valine residues contribute to its binding affinity and specificity, influencing various cellular processes .
Comparison with Similar Compounds
Similar Compounds
H-Val-Val-OH: A dipeptide of valine with similar properties but shorter chain length.
H-Val-Ala-Val-OH: A tripeptide with alanine replacing one valine residue, altering its properties and applications.
H-Val-Gly-Val-OH: A tripeptide with glycine replacing one valine residue, affecting its flexibility and reactivity
Uniqueness
2-[[2-[(2-Amino-3-methylbutanoyl)amino]-3-methylbutanoyl]amino]-3-methylbutanoic acid is unique due to its homotrimeric structure, which provides distinct conformational and functional properties compared to other peptides with mixed amino acid sequences. This uniqueness makes it valuable for specific research applications and potential therapeutic uses .
Properties
CAS No. |
92998-54-4 |
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Molecular Formula |
C15H29N3O4 |
Molecular Weight |
315.41 g/mol |
IUPAC Name |
2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-methylbutanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C15H29N3O4/c1-7(2)10(16)13(19)17-11(8(3)4)14(20)18-12(9(5)6)15(21)22/h7-12H,16H2,1-6H3,(H,17,19)(H,18,20)(H,21,22) |
InChI Key |
LSLXWOCIIFUZCQ-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)O)N |
Key on ui other cas no. |
28275-71-0 28130-13-4 |
sequence |
VVV |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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